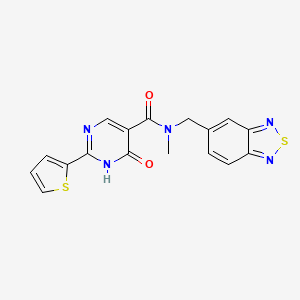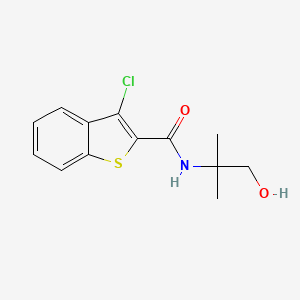
N-(2,1,3-benzothiadiazol-5-ylmethyl)-4-hydroxy-N-methyl-2-(2-thienyl)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their complex molecular architecture and potential biological activities. The synthesis and analysis of such compounds involve multifaceted strategies, including the formation of heterocyclic cores, functional group transformations, and elucidation of their molecular structures through various spectroscopic techniques.
Synthesis Analysis
Synthesis routes for related compounds typically involve the construction of the thiadiazole, pyrimidine, or benzothiazole rings through cyclization reactions, starting from appropriately substituted precursors. For instance, Abdelhamid et al. (2016) describe the synthesis of 1,3,4-thiadiazoles and pyrazolo[1,5-a]pyrimidines, indicating a potential pathway for synthesizing structurally similar compounds (Abdelhamid, Fahmi, & Baaiu, 2016).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is often elucidated using NMR, IR, and X-ray crystallography. Dani et al. (2013) utilized such techniques to confirm the structures of synthesized thiadiazole derivatives, highlighting the importance of these methods in understanding compound geometries and conformations (Dani et al., 2013).
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Research on related compounds emphasizes the synthesis of novel derivatives through chemical reactions that introduce various functional groups. These synthetic pathways are critical for developing compounds with potential biological activities. For instance, the synthesis of 1,2,3,4-tetrahydropyrimidine-2-thione derivatives and their transformation into thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives showcases the versatility of these molecules in generating new chemical entities with potential pharmacological applications (A. Fadda et al., 2013).
Antimicrobial Activity
Several studies have synthesized novel compounds to evaluate their antimicrobial properties. For example, new derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides exhibited significant activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, demonstrating higher activity than reference drugs like streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (S. Kolisnyk et al., 2015).
Anti-inflammatory and Analgesic Agents
Compounds derived from related chemical structures have shown promising anti-inflammatory and analgesic activities in preclinical studies. The synthesis of novel compounds, including benzodifuranyl and thiazolopyrimidines, and their evaluation as COX-1/COX-2 inhibitors revealed significant analgesic and anti-inflammatory effects, suggesting potential for development as therapeutic agents (A. Abu‐Hashem et al., 2020).
Anticancer Activity
Research into the anticancer properties of similar compounds indicates the potential of these molecular frameworks in oncology. Synthesis and biological evaluation of derivatives have identified compounds with significant anticancer activity against various cancer cell lines, highlighting the importance of structural modifications in enhancing therapeutic potential (M. Verma & P. Verma, 2022).
Propriétés
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-6-oxo-2-thiophen-2-yl-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S2/c1-22(9-10-4-5-12-13(7-10)21-26-20-12)17(24)11-8-18-15(19-16(11)23)14-3-2-6-25-14/h2-8H,9H2,1H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUFOHBSPMGLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=NSN=C2C=C1)C(=O)C3=CN=C(NC3=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-4-hydroxy-N-methyl-2-(2-thienyl)pyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyethyl)-9-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5555159.png)
![2-(1,4-diazepan-1-ylcarbonyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5555165.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5555186.png)
![(3S*,4R*)-1-[(cis-4-aminocyclohexyl)methyl]-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5555189.png)
![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5555197.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea](/img/structure/B5555222.png)
![3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5555230.png)
![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)
![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)
![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)
![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)